molecular formula C9H5Cl2F2NO B1410179 2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile CAS No. 1807178-72-8

2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410179
CAS No.: 1807178-72-8
M. Wt: 252.04 g/mol
InChI Key: OCGXRSLOMKTBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5Cl2F2NO It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorophenol and difluoromethoxyacetonitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products include various substituted phenylacetonitriles.

    Reduction: The major product is the corresponding amine.

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Scientific Research Applications

2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylacetonitrile: Lacks the difluoromethoxy group, resulting in different chemical properties.

    2,3-Difluoro-6-(difluoromethoxy)phenylacetonitrile: Contains additional fluorine atoms, which can alter its reactivity and applications.

    2,3-Dichloro-6-methoxyphenylacetonitrile: The methoxy group instead of the difluoromethoxy group changes its chemical behavior.

Uniqueness

2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2,3-dichloro-6-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-6-1-2-7(15-9(12)13)5(3-4-14)8(6)11/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGXRSLOMKTBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.